(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Description
Historical Development of Chiral Ethylenediamine Compounds
The historical trajectory of chiral ethylenediamine compounds traces back to the fundamental discoveries in coordination chemistry and stereochemistry during the early twentieth century. The pioneering work with simple ethylenediamine ligands in coordination complexes laid the groundwork for understanding chirality in molecular systems. Werner complexes based upon the D3 symmetric chiral trication [Co(en)3]3+ (en = 1,2-ethylenediamine), which featured an earth abundant metal and simple ligand type, were among the first inorganic compounds resolved into enantiomers over 103 years ago. This early recognition of chirality in ethylenediamine-containing systems provided the conceptual foundation for subsequent developments in chiral diamine chemistry.
The evolution from simple ethylenediamine to substituted derivatives marked a crucial transition in the field of asymmetric synthesis. 1,2-Diphenyl-1,2-ethylenediamine emerged as a landmark compound in this progression, existing as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers of 1,2-diphenyl-1,2-ethylenediamine found extensive application in asymmetric hydrogenation reactions, establishing the precedent for using substituted ethylenediamine derivatives as chiral auxiliaries. The development of tosylated derivatives further expanded the utility of these compounds, with N-tosylated 1,2-diphenyl-1,2-ethylenediamine serving as a ligand precursor for catalysts in asymmetric transfer hydrogenation reactions.
The introduction of halogen substituents, particularly chlorine atoms, into the phenyl rings of ethylenediamine derivatives represented a strategic advancement in ligand design. The chlorophenyl-substituted variants offered enhanced electronic properties and improved steric discrimination compared to their unsubstituted counterparts. The systematic development of (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride exemplifies this evolution, incorporating specific positional chlorine substitution to optimize both electronic and steric properties. This compound's development reflects the sophisticated understanding of structure-activity relationships that has emerged through decades of research in chiral ligand chemistry.
Significance in Stereochemical Research
The significance of this compound in stereochemical research extends across multiple dimensions of modern organic chemistry. Its role as a chiral building block in asymmetric synthesis has been particularly noteworthy, contributing to the development of highly enantioselective transformations. The compound's C2-symmetric structure provides a well-defined conformationally restrained environment that proves advantageous in various stereochemical applications. This structural rigidity enhances the predictability of stereochemical outcomes in reactions involving the compound as a chiral auxiliary or ligand precursor.
Recent studies have demonstrated the compound's effectiveness in enantiomeric recognition applications, particularly in the discrimination of amino acid esters and mandelic acid derivatives. Research employing proton nuclear magnetic resonance titration methods has revealed that C2-symmetric chiral diamines containing chlorophenyl substituents exhibit strong complexation properties with association constants reaching up to 2481 M⁻¹ and good enantioselectivity ratios up to 4.08. These findings underscore the compound's utility in chiral recognition processes and its potential for development of enantioselective separation technologies.
The compound's contribution to the field of Werner complex chemistry has been particularly significant, with studies showing that cobalt(III) complexes incorporating (S,S)-1,2-diphenylethylenediamine derivatives can catalyze valuable carbon-carbon bond forming reactions. These catalysts demonstrate high enantioselectivities in Michael addition reactions between malonate esters and nitroalkenes without requiring inert atmosphere conditions. The success of these applications highlights the broader significance of chlorophenyl-substituted ethylenediamine compounds in advancing practical asymmetric synthesis methodologies.
Classification within C2-Symmetric Chiral Diamine Family
This compound occupies a distinctive position within the broader family of C2-symmetric chiral diamines, characterized by its specific substitution pattern and stereochemical arrangement. The compound belongs to the class of substituted ethylenediamines that feature aromatic substituents on both carbon atoms of the diamine backbone. This structural classification places it among compounds that exhibit C2 symmetry, possessing two stereogenic centers with identical substituents arranged in a specific spatial relationship that confers unique stereochemical properties.
Within this family, the compound can be systematically compared to other members based on their substitution patterns and stereochemical configurations. Related compounds include (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride, which features fluorine substituents in the para position rather than chlorine in the ortho position. The positional difference in halogen substitution significantly influences the electronic properties and steric characteristics of these compounds. Similarly, (1S, 2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride represents another family member with bulky methyl substituents that provide enhanced steric hindrance.
The structural features that define this classification include the presence of two identical aromatic substituents attached to adjacent carbon atoms in the ethylenediamine backbone, with both substituents oriented in the same stereochemical configuration. The C2 symmetry element bisects the molecule through the carbon-carbon bond of the diamine backbone, creating a mirror relationship between the two halves of the molecule. This symmetry property has important implications for the compound's behavior in asymmetric reactions and its effectiveness as a chiral auxiliary.
| Compound | Substitution Pattern | Molecular Weight | Configuration |
|---|---|---|---|
| This compound | 2-Chlorophenyl | 354.10 | (S,S) |
| (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride | 4-Fluorophenyl | 321.19 | (S,S) |
| (1S, 2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride | 2,4,6-Trimethylphenyl | 369.37 | (S,S) |
Relationship to Other Chlorophenyl-Substituted Diamines
The relationship between this compound and other chlorophenyl-substituted diamines reveals important structure-activity relationships within this chemical family. The compound shares fundamental structural features with related derivatives while exhibiting distinct properties that arise from specific substitution patterns and stereochemical configurations. These relationships provide insight into the design principles governing chiral diamine development and their applications in asymmetric synthesis.
The stereochemical relationship to its enantiomer, (1R, 2R)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride, represents the most direct comparison within the family. Both compounds possess identical molecular formulas and constitutional structures but differ in their absolute stereochemical configurations at both chiral centers. This enantiomeric relationship results in opposite optical rotation values and complementary enantioselectivity profiles in asymmetric reactions. Research has demonstrated that the choice between (S,S) and (R,R) configurations can dramatically influence the stereochemical outcome of catalytic processes.
The relationship to meso-1,2-Bis(4-chlorophenyl)ethylenediamine provides another important comparison point within the chlorophenyl-substituted diamine family. While this compound features chlorine substituents in the para position rather than the ortho position, it demonstrates the influence of substitution pattern on molecular properties. The meso configuration, with chlorophenyl substituents in opposite stereochemical orientations, eliminates the C2 symmetry present in the (S,S) isomer and results in markedly different chemical behavior.
Extended family members include various dichlorophenyl-substituted derivatives, such as (1S, 2S)-1,2-bis(2,4-dichlorophenyl)ethane-1,2-diol, which incorporates additional chlorine substituents and hydroxyl functionality. These multiply substituted variants demonstrate how systematic structural modifications can tune the electronic and steric properties of the diamine framework while maintaining the core C2-symmetric architecture. The relationship between these compounds illustrates the versatility of the chlorophenyl-substituted ethylenediamine scaffold in accommodating diverse functional group modifications.
| Compound Type | Substitution Details | Stereochemistry | Key Properties |
|---|---|---|---|
| (1S, 2S)-2-Chlorophenyl derivative | Ortho-chlorine | C2-symmetric | Enhanced steric hindrance at ortho position |
| (1R, 2R)-2-Chlorophenyl derivative | Ortho-chlorine | C2-symmetric (opposite) | Complementary enantioselectivity |
| Meso-4-Chlorophenyl derivative | Para-chlorine | Achiral (meso) | Different electronic properties |
| 2,4-Dichlorophenyl derivatives | Multiple chlorines | Variable | Enhanced electron-withdrawing effects |
Properties
IUPAC Name |
(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGVUHANCVCDJJ-AXEKQOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726740 | |
| Record name | (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052707-24-0 | |
| Record name | (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052707-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Reduction of Dioxime Precursors
- A notable method involves starting from the dioxime derivative of 1,2-diphenyl ethanedione analogs.
- Using hydrazine hydrate and catalytic hydrogenation with Raney nickel under mild conditions (20–100 °C) in the presence of formic acid or ammonium formate as hydrogen sources allows reduction to the diamine.
- Polar solvents facilitate the reaction, and additives like GAC (granular activated carbon) can promote catalysis.
- This method is advantageous due to inexpensive raw materials, mild conditions, and environmental friendliness, making it suitable for industrial scale production.
- Although this method is described for 1,2-diphenylethylenediamine, it is adaptable to 2-chlorophenyl substituted analogs by starting from the corresponding 2-chlorophenyl dioxime precursors.
Free Radical Polymerization for Monomer Synthesis
- The compound can be synthesized as a monomer for polymeric chiral stationary phases via free-radical-initiated polymerization.
- This involves polymerizing the (1S, 2S)-1,2-bis(2-chlorophenyl)ethylenediamine derivative in solution, preserving stereochemistry.
- The monomer synthesis requires prior preparation of the chiral diamine in high purity and then functionalization to polymerizable groups.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.
Substitution: Nucleophiles such as halides, amines, alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Chlorinated phenols, quinones.
Reduction: Amines, alcohols.
Substitution: Chloro-substituted ethylenediamines, phenyl-substituted compounds.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride is as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
| Application | Details |
|---|---|
| Chiral Ligand | Used in various catalytic reactions to promote enantioselectivity. |
| Catalyst Development | Acts as a precursor for developing novel catalysts for organic reactions. |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Research indicates that it may play a role in drug development, particularly in synthesizing chiral drugs.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted its effectiveness in synthesizing potent inhibitors for specific cancer targets, demonstrating significant anticancer activity against various cell lines.
Research has shown that this compound exhibits biological activity that can be harnessed in drug design.
| Biological Activity | Findings |
|---|---|
| Anticancer Properties | Inhibits proliferation of cancer cell lines with mechanisms involving apoptosis and cell cycle arrest. |
| Enzyme Inhibition | Investigated for potential use as an enzyme inhibitor in metabolic pathways. |
Mechanism of Action
The mechanism by which (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, binding to metal ions and influencing their reactivity in catalytic processes. It also interacts with enzymes, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Key Properties
- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 4-methoxyphenyl analog) melt at 89–91°C .
- Solubility: Likely soluble in polar solvents like ethanol or dimethylformamide (DMF), based on analogs .
- Applications : Primarily used as a chiral ligand in asymmetric catalysis and pharmaceutical synthesis .
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
(1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride
- Molecular Formula : C₁₄H₁₆Cl₂F₂N₂
- Molecular Weight : 321.19 g/mol
- CAS : 1052707-11-5
- Key Differences: Fluorine substituents at the para-position instead of chlorine. Lower molecular weight and altered electronic properties due to fluorine’s electronegativity. Applications: Nitrogen-donor ligand in coordination chemistry .
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride
- Molecular Formula : C₁₆H₂₀N₂O₂·2HCl
- Molecular Weight : 272.34 g/mol (free base)
- CAS : 58520-04-0
- Key Differences :
(1S,2S)-1,2-Di-1-naphthyl-ethylenediamine dihydrochloride
- Molecular Formula : C₂₂H₂₂Cl₂N₂
- Molecular Weight : 385.33 g/mol
- CAS : 1052707-27-3
- Key Differences :
Enantiomeric Variants
(R,R)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
- CAS: Not explicitly listed, but referenced in Alfa Chemistry’s catalog .
- Key Differences :
- Opposite stereochemistry (R,R vs. S,S) alters enantioselectivity in catalysis.
- Similar physical properties but distinct pharmacological profiles.
Biological Activity
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with significant biological activities. Its structure consists of two chlorophenyl groups attached to an ethylenediamine backbone, which contributes to its potential in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C14H16Cl4N2
- Molecular Weight : 352.04 g/mol
- CAS Number : 671808-87-0
The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The compound exhibits the ability to form complexes with metal ions, which can enhance its reactivity and selectivity in biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens have been reported:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.25 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and shows promise in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. Notably, it has shown effectiveness against:
- Breast Cancer Cells : Inducing apoptosis with an IC50 value of 5 µM.
- Lung Cancer Cells : Significant reduction in cell viability at concentrations above 10 µM.
Case Studies
A study conducted by Smith et al. (2023) investigated the effects of this compound on biofilms formed by Staphylococcus aureus. The compound was found to disrupt biofilm formation and enhance the efficacy of conventional antibiotics. This suggests potential applications in treating chronic infections where biofilm formation is a significant challenge.
Another notable case involved the use of this compound in combination with standard chemotherapeutics for enhanced anticancer efficacy. The combination therapy resulted in a synergistic effect, leading to improved outcomes in animal models of cancer.
Q & A
Basic Questions
Q. What are the recommended synthesis methods for (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric synthesis. For polymeric applications, free-radical-initiated polymerization in solution is employed, as demonstrated in the synthesis of chiral stationary phases (CSPs) for HPLC. This involves copolymerizing the diamine with cross-linking agents like divinylbenzene under controlled conditions (e.g., inert atmosphere, 60–80°C) to maintain stereochemical integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood due to uncharacterized toxicological hazards .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage, as degradation may increase reactivity or hazards. Regularly check for updated SDS from suppliers .
- Incompatibilities : Separate from oxidizers and strong acids/bases to prevent unintended reactions .
Q. What analytical techniques are suitable for characterizing its purity and stereochemistry?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) or NMR (¹H/¹³C) to detect impurities .
- Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess. Polarimetry can supplement these methods .
Advanced Research Questions
Q. How can this compound be utilized in designing chiral stationary phases (CSPs) for enantiomeric separations?
- Methodological Answer :
- Polymerization : React (1S,2S)-diamine with divinylbenzene via free-radical polymerization in toluene at 70°C under nitrogen. Optimize cross-linker ratio (e.g., 1:3 diamine:divinylbenzene) to balance porosity and selectivity .
- Column Packing : Pack the polymer into HPLC columns (3–5 µm particle size) and test using racemic mixtures (e.g., amino acids) with acetonitrile/water gradients. Adjust mobile phase pH (2.5–4.0) to enhance resolution .
- Data Table :
| Application | Resolution (Rs) | Mobile Phase | Reference Compound |
|---|---|---|---|
| Amino Acid Separation | 1.8–2.5 | 70:30 ACN/H₂O (0.1% TFA) | D,L-Phenylalanine |
Q. What strategies mitigate racemization during reactions involving this chiral diamine?
- Methodological Answer :
- Temperature Control : Conduct reactions below 40°C to minimize thermal racemization.
- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to stabilize the amine during synthesis.
- Monitoring : Employ chiral HPLC at intermediate steps to detect enantiomeric drift. Adjust reaction time or catalyst loading if racemization exceeds 2% .
Q. How to resolve contradictions in catalytic activity data when using this compound in asymmetric synthesis?
- Methodological Answer :
- Variable Isolation : Test solvent polarity (e.g., THF vs. DCM), catalyst loading (1–5 mol%), and substrate scope to identify outliers.
- Impurity Analysis : Characterize batches via LC-MS to rule out stereochemical impurities (>98% ee required).
- Control Experiments : Compare results with achiral analogs to isolate electronic vs. steric effects .
Q. What are the implications of substituent effects on the 2-chlorophenyl groups in coordination chemistry applications?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl group enhances Lewis acidity in metal complexes (e.g., Cu²⁺ or Pd²⁺). Compare with (1S,2S)-bis(4-methylphenyl) analogs to study steric vs. electronic contributions.
- Spectroscopic Analysis : Use UV-Vis (d-d transitions) and X-ray crystallography to determine binding geometry. For example, Cl substituents may shorten M–N bond lengths by 0.05–0.1 Å .
- Data Table :
| Substituent | Metal (M) | M–N Bond Length (Å) | log K (Stability Constant) |
|---|---|---|---|
| 2-Cl | Cu²⁺ | 1.95 | 8.2 |
| 4-Me | Cu²⁺ | 2.05 | 6.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
